molecular formula C14H10BrNO2 B12327579 4-Bromo-3-hydroxy-3-phenyl-2-oxindole

4-Bromo-3-hydroxy-3-phenyl-2-oxindole

Cat. No.: B12327579
M. Wt: 304.14 g/mol
InChI Key: VLYWSOILLYMIQM-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 4-bromo-1,3-dihydro-3-hydroxy-3-phenyl-: is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Indole derivatives are significant due to their presence in many natural products and synthetic drugs, exhibiting a wide range of pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indol-2-one, 4-bromo-1,3-dihydro-3-hydroxy-3-phenyl- typically involves the reaction of 2,5-dibromonitrobenzene with ethyl acetoacetate and potassium carbonate in dimethylformamide (DMF) at 80°C. This is followed by the addition of iron in glacial acetic acid at 120°C, resulting in the formation of the desired compound with a high yield .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential antiviral, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine: The compound’s derivatives are explored for their potential use in treating various diseases, including cancer, viral infections, and inflammatory conditions.

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 4-bromo-1,3-dihydro-3-hydroxy-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .

Comparison with Similar Compounds

  • 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-3-phenyl-
  • 2H-Indol-2-one, 4-chloro-1,3-dihydro-3-hydroxy-3-phenyl-
  • 2H-Indol-2-one, 4-fluoro-1,3-dihydro-3-hydroxy-3-phenyl-

Uniqueness: The presence of the bromine atom at the 4-position in 2H-Indol-2-one, 4-bromo-1,3-dihydro-3-hydroxy-3-phenyl- imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming more diverse derivatives. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

IUPAC Name

4-bromo-3-hydroxy-3-phenyl-1H-indol-2-one

InChI

InChI=1S/C14H10BrNO2/c15-10-7-4-8-11-12(10)14(18,13(17)16-11)9-5-2-1-3-6-9/h1-8,18H,(H,16,17)

InChI Key

VLYWSOILLYMIQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC=C3Br)NC2=O)O

Origin of Product

United States

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